![molecular formula C7H17N5S B11756194 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane is a heterocyclic compound that contains a triazole ring and a sulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and diethylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-mercapto-1,2,4-triazole: A precursor in the synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane.
4-amino-5-[(methylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with a methylamino group instead of a diethylamino group.
4-amino-5-[(ethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with an ethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the diethylamino group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C7H17N5S |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3-(diethylaminomethyl)-1,2,4-triazol-4-amine;sulfane |
InChI |
InChI=1S/C7H15N5.H2S/c1-3-11(4-2)5-7-10-9-6-12(7)8;/h6H,3-5,8H2,1-2H3;1H2 |
InChI Key |
IIJIARGRBBNIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=CN1N.S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


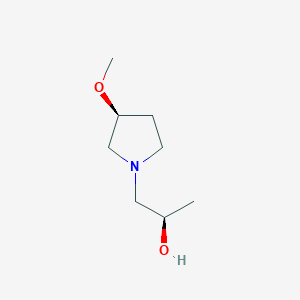
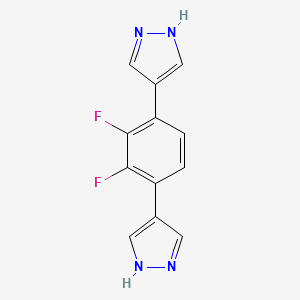

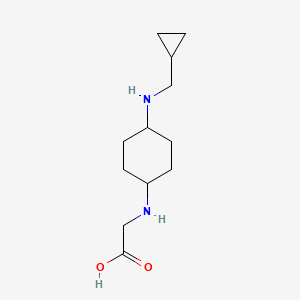

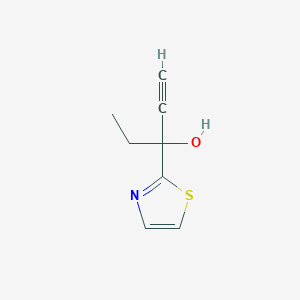

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
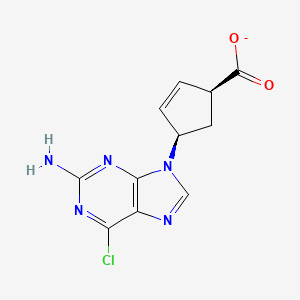
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
